molecular formula C22H16FNO4 B2425242 N-Fmoc-4-amino-2-fluorobenzoic acid CAS No. 1693586-47-8

N-Fmoc-4-amino-2-fluorobenzoic acid

Cat. No.: B2425242
CAS No.: 1693586-47-8
M. Wt: 377.371
InChI Key: FDAAVRVYNHUGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

N-Fmoc-4-amino-2-fluorobenzoic acid is an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .

Scientific Research Applications

1. Synthesis of FMOC-Protected Amino Acids

N-Fmoc-4-amino-2-fluorobenzoic acid is involved in the synthesis of FMOC-protected non-proteogenic amino acids, which are crucial building blocks for combinatorial libraries. These FMOC derivatives are synthesized from commercially available amino acids, including 4-aminomethylbenzoic acid, and are used extensively in organic synthesis and peptide research (Dener et al., 2001).

2. Peptide Synthesis

The compound plays a vital role in anchoring FMOC amino acids to resin supports, which is a critical step in peptide synthesis. This process involves esterification reactions, and the use of this compound in this context demonstrates its importance in facilitating the synthesis of peptides (Akaji et al., 1992).

3. Solid-Phase Synthesis

In the realm of solid-phase synthesis, this compound is used to create substituted 2-aminomethylbenzimidazoles. The process involves converting resin-bound 4-fluoro-3-nitrobenzoic acid through a series of reactions, showcasing the versatility of this compound in synthesizing complex molecules (Kilburn et al., 2000).

4. Development of Novel Amino Acids

It has been used in the development of unnatural amino acids that mimic peptide strands, illustrating its utility in creating novel bio-inspired molecules. These amino acids have potential applications in various fields including biomedical research and material science (Nowick et al., 2000).

5. Bio-Inspired Functional Materials

This compound contributes to the fabrication of bio-inspired functional materials. FMOC-modified amino acids and short peptides have been studied for their self-assembly properties and potential applications in various domains such as drug delivery and catalysis (Tao et al., 2016).

Safety and Hazards

N-Fmoc-4-amino-2-fluorobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, it is recommended to wash with plenty of soap and water, and seek medical attention if irritation occurs .

Mechanism of Action

Target of Action

N-Fmoc-4-amino-2-fluorobenzoic acid is primarily used in the field of proteomics research. The compound’s primary targets are the amino groups of amino acids involved in peptide synthesis . The compound acts as a protecting group for these amino groups during the synthesis process .

Mode of Action

The compound interacts with its targets by forming a bond with the amino group of an amino acid, thereby protecting it during the peptide synthesis process . This protection is crucial as it prevents unwanted reactions from occurring during the synthesis process . The compound is base-labile, meaning it can be removed from the amino group under basic conditions .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . By protecting the amino groups of amino acids, the compound ensures that peptide bonds are formed correctly and efficiently .

Result of Action

The result of the compound’s action is the successful synthesis of peptides and proteins . By protecting the amino groups of amino acids, the compound allows for the correct and efficient formation of peptide bonds . This ultimately leads to the creation of peptides and proteins with the desired sequence and structure .

Action Environment

The action of this compound is influenced by the conditions of the environment in which it is used . For example, the compound is base-labile, meaning it can be removed from the amino group under basic conditions . Therefore, the pH of the environment can influence the compound’s efficacy. Additionally, the compound’s stability may be affected by factors such as temperature and light exposure .

Biochemical Analysis

Biochemical Properties

N-Fmoc-4-amino-2-fluorobenzoic acid is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Cellular Effects

The specific cellular effects of this compound are not well-documented in the literature. It is known that Fmoc-amino acids, including this compound, display intriguing features in self-assembly and biological applications . They have been successfully included in nanocomposite structures for drug delivery . Additional biological applications of the Fmoc-amino acids include their use as effective antibacterial agents .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis . The Fmoc group protects the amine group during the synthesis process and can be removed by base to reveal the amine group . This allows for the controlled synthesis of complex peptides .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented in the literature. The Fmoc group is known to be rapidly removed by base, suggesting that the effects of this compound in a reaction can be controlled by the timing of base addition .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented in the literature. Fmoc-amino acids are known to be involved in the synthesis of peptides , suggesting that this compound may be involved in similar pathways.

Subcellular Localization

The subcellular localization of this compound is not well-documented in the literature. As a compound used in peptide synthesis , it is likely to be found wherever peptide synthesis occurs within the cell.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO4/c23-20-11-13(9-10-18(20)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAAVRVYNHUGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.